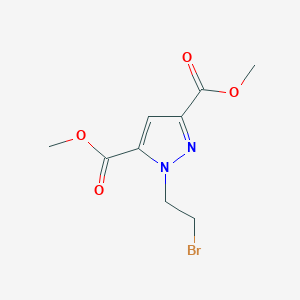

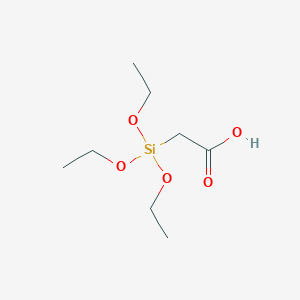

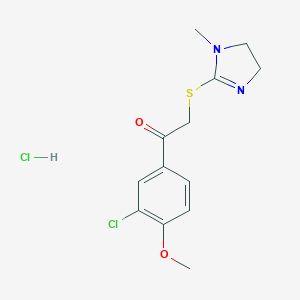

(2'-Methoxy-biphenyl-3-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(2'-Methoxy-biphenyl-3-yl)-acetic acid" falls into the category of organic compounds known for their complex structures and diverse chemical behaviors. These compounds, including biphenyl acetic acids and their derivatives, are widely studied for their synthesis methods, molecular structures, chemical reactions, and properties. The interest in these compounds arises from their potential applications in various fields, including organic synthesis and pharmaceuticals, despite the exclusion of drug use and dosage information in this context.

Synthesis Analysis

The synthesis of related biphenyl acetic acid derivatives often involves regioselective bromination, multicomponent condensation, or cyclization reactions. For example, one study demonstrated the synthesis of a brominated methoxyphenylacetic acid derivative through regioselective bromination of 4-methoxyphenylacetic acid, achieving an 84% yield (Guzei, Gunderson, & Hill, 2010). Another approach involved multicomponent condensation to synthesize a previously unknown furylacetic acid derivative, showcasing the diversity in synthetic methods for these compounds (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

The molecular structure of biphenyl acetic acid derivatives is characterized by the orientation of substituents and their impact on the overall molecular geometry. In one study, the methoxy group of a brominated derivative was found to be almost coplanar with the phenyl ring, illustrating the influence of substituents on molecular structure (Guzei et al., 2010).

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Synthesis of Derivatives : A study by Noolvi et al. (2016) described the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating their significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Novel Stable Fluorophore : Hirano et al. (2004) explored 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, as a novel fluorophore for biomedical analysis. It demonstrated strong fluorescence in a wide pH range and high stability against light and heat (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Antioxidant Activity Studies : Ren (2004) investigated the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid, highlighting its DPPH radical scavenging method and environmental benefits due to the avoidance of toxic cyanide in the synthesis (Ren, 2004).

Chemical Synthesis and Properties

Acylation of Amines : Arutjunyan et al. (2013) reported on the acylation of amines with [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride, which derived from the hydrolysis of a similar acetonitrile compound. This work demonstrates the chemical versatility of similar compounds (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Electrochemical Sensor Application : Cha et al. (2003) described the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in an electrochemical hybridization sensor, highlighting its utility in biological recognition and monitoring through electrochemical signals (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).

Synthesis of New Compounds : Lichitsky et al. (2022) elaborated a protocol for synthesizing a previously unknown compound, demonstrating the continued exploration and innovation in the synthesis of derivatives and novel compounds related to (2'-Methoxy-biphenyl-3-yl)-acetic acid (Lichitsky, Komogortsev, & Melekhina, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(2-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFBLMOECRWVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374838 |

Source

|

| Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187269-42-7 |

Source

|

| Record name | 2′-Methoxy[1,1′-biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.